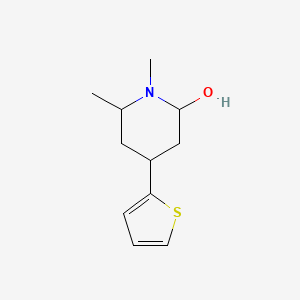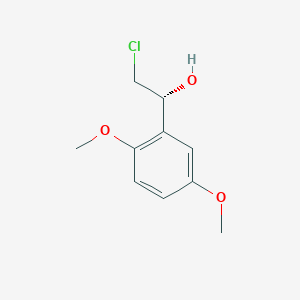
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol is an organic compound with a molecular formula of C10H13ClO3. This compound is characterized by the presence of a chloro group, a hydroxyl group, and two methoxy groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol typically involves the chlorination of (1R)-1-(2,5-dimethoxyphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include thionyl chloride or phosphorus trichloride, which act as chlorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
化学反应分析
Types of Reactions
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanone.
Reduction: Formation of (1R)-2-hydroxy-1-(2,5-dimethoxyphenyl)ethanol.
Substitution: Formation of (1R)-2-hydroxy-1-(2,5-dimethoxyphenyl)ethanol or (1R)-2-amino-1-(2,5-dimethoxyphenyl)ethanol.
科学研究应用
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The chloro group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1R)-1-(2,5-dimethoxyphenyl)ethanol
- (1R)-2-hydroxy-1-(2,5-dimethoxyphenyl)ethanol
- (1R)-2-amino-1-(2,5-dimethoxyphenyl)ethanol
Uniqueness
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where selective reactivity is required.
属性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1 |
InChI 键 |
YWTLEXRPUFPCQB-VIFPVBQESA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)[C@H](CCl)O |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


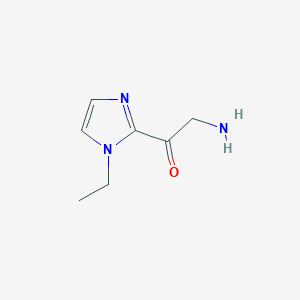
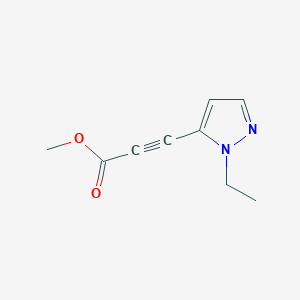

amine](/img/structure/B13173262.png)
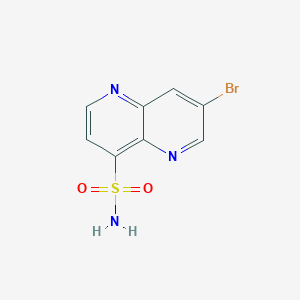
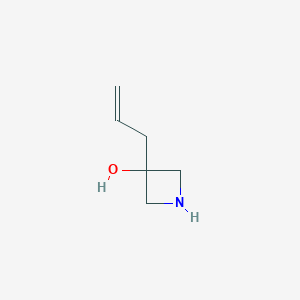

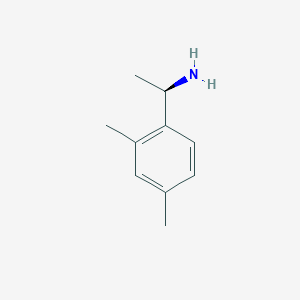
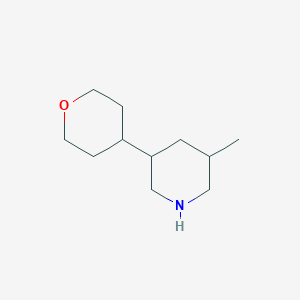
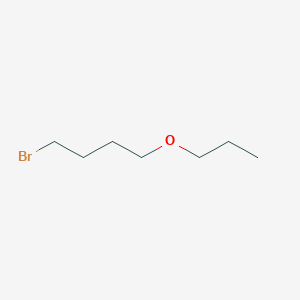
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
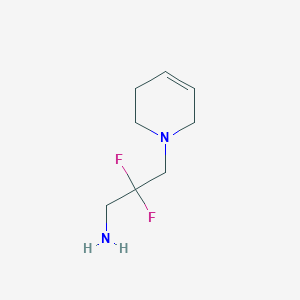
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
